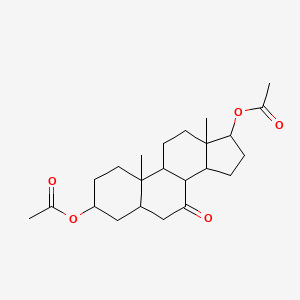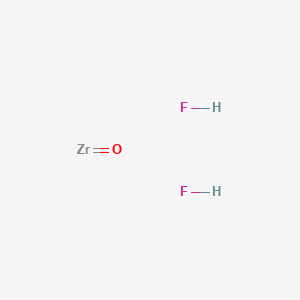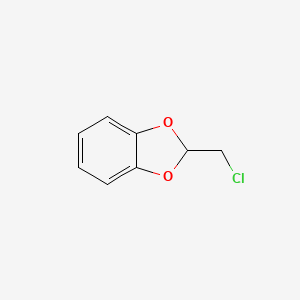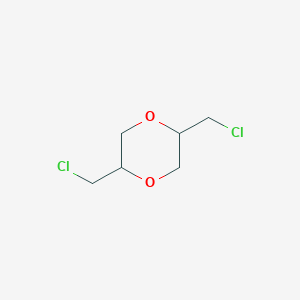
2,5-Bis(chloromethyl)-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(chloromethyl)-1,4-dioxane is an organic compound with the molecular formula C6H10Cl2O2 It is a dioxane derivative where two chloromethyl groups are attached to the 2 and 5 positions of the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-1,4-dioxane typically involves the chloromethylation of 1,4-dioxane. One common method is the reaction of 1,4-dioxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{C}_4\text{H}_8\text{O}_2 + 2 \text{CH}_2\text{O} + 2 \text{HCl} \rightarrow \text{C}6\text{H}{10}\text{Cl}_2\text{O}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(chloromethyl)-1,4-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include azido-dioxane, thiol-dioxane, and alkoxy-dioxane derivatives.
Oxidation: Products include dioxane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include 2,5-dimethyl-1,4-dioxane.
Aplicaciones Científicas De Investigación
2,5-Bis(chloromethyl)-1,4-dioxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and resins with specific properties.
Biology and Medicine: It is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(chloromethyl)-1,4-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(chloromethyl)-p-xylene: Similar structure but with a benzene ring instead of a dioxane ring.
1,4-Bis(chloromethyl)-2,5-dimethylbenzene: Another benzene derivative with chloromethyl groups.
2,5-Bis(chloromethyl)-1,4-dimethoxybenzene: A benzene derivative with methoxy groups.
Uniqueness
2,5-Bis(chloromethyl)-1,4-dioxane is unique due to its dioxane ring structure, which imparts different chemical properties compared to benzene derivatives. The presence of oxygen atoms in the ring enhances its solubility in polar solvents and its reactivity towards nucleophiles.
Propiedades
Número CAS |
21919-54-0 |
|---|---|
Fórmula molecular |
C6H10Cl2O2 |
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
2,5-bis(chloromethyl)-1,4-dioxane |
InChI |
InChI=1S/C6H10Cl2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2 |
Clave InChI |
WKIWNEKYNOOPRL-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC(O1)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


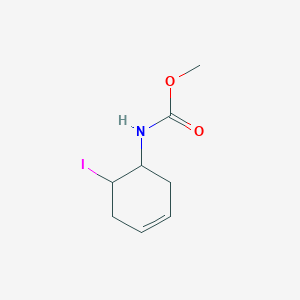
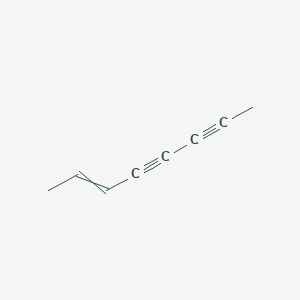
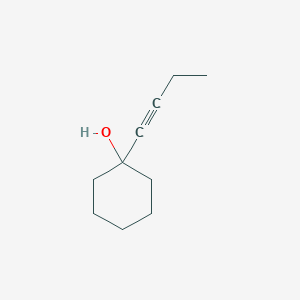
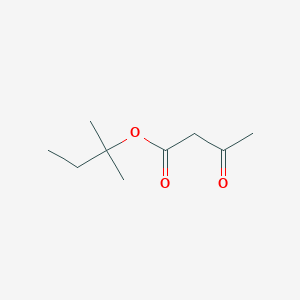
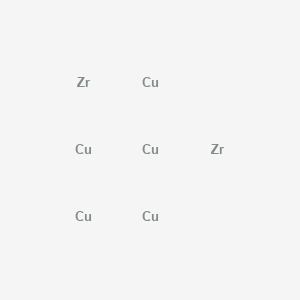
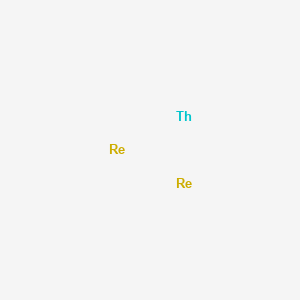
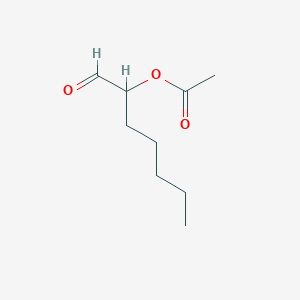
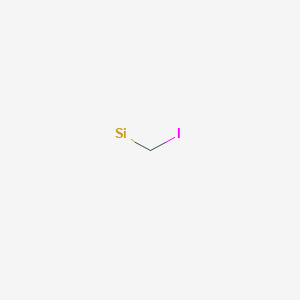

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)
